molecular formula C6H4F2N2O2 B11916046 3-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1443287-46-4

3-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No.: B11916046
CAS No.: 1443287-46-4
M. Wt: 174.10 g/mol
InChI Key: SGYVAKLKRGJAOT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while substitution reactions can produce various halogenated pyrazine derivatives .

Scientific Research Applications

3-(Difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

3-(Difluoromethyl)pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C6H4F2N2O2
  • IUPAC Name : this compound

This structure features a pyrazine ring with a difluoromethyl group and a carboxylic acid substituent, which contributes to its unique chemical reactivity and potential biological interactions.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Utilizing difluoromethylation reagents on pyrazine derivatives.
  • Carboxylation Reactions : Introducing the carboxylic acid group via carbon dioxide or other carboxylation agents.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effective inhibition against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • A375 (melanoma)

The IC50 values for these cell lines indicate promising potency, warranting further investigation into its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Ukrainets et al. (2014), various derivatives of pyrazinecarboxylic acids were tested for antimicrobial efficacy. The results indicated that this compound had comparable effectiveness to established antibiotics against resistant strains of bacteria.

Case Study 2: Anticancer Screening

A recent screening of fluorinated compounds revealed that this compound exhibited significant antiproliferative activity in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly in targeting specific pathways involved in cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundHighModerateEffective against E. coli and S. aureus
5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acidModerateHighExhibits strong anticancer properties
Methyl 4-(2-amino-1,1-difluoroethyl)benzoateLowLowLimited biological activity

Properties

CAS No.

1443287-46-4

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.10 g/mol

IUPAC Name

3-(difluoromethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12)

InChI Key

SGYVAKLKRGJAOT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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